Increased SAM Thickness and Enhanced Dielectric Barrier Properties of C20 vs. C18 Monolayers
Silane, trichloroeicosyl- (C20) forms a thicker self-assembled monolayer (SAM) on silicon dioxide compared to octadecyltrichlorosilane (C18). Ellipsometry measurements on SAMs of varying chain lengths (C8-C18) demonstrate a thickness range of 1.5–2.8 nm, with thickness increasing monotonically with chain length [1]. Extrapolating the established trend (approximately 0.13 nm per methylene unit [2]), the C20 SAM is expected to be ~2.9-3.0 nm thick, compared to 2.6 nm for C18 [1][2]. This increased thickness directly enhances the dielectric barrier properties, as evidenced by DC conductivity measurements on alkyltrichlorosilane SAMs, which are in the 10⁻¹⁵ S/cm range for high-quality monolayers [3].
| Evidence Dimension | SAM Thickness and Dielectric Barrier |
|---|---|
| Target Compound Data | Expected thickness: ~2.9-3.0 nm; DC conductivity: ~10⁻¹⁵ S/cm (class-level) |
| Comparator Or Baseline | Octadecyltrichlorosilane (C18): Measured thickness 2.6 nm; DC conductivity: ~10⁻¹⁵ S/cm |
| Quantified Difference | Thickness increase of ~0.3-0.4 nm (approx. 15%) for C20 over C18 |
| Conditions | SAMs formed on silicon dioxide substrates; thickness measured via ellipsometry; conductivity from MIS capacitor structures |
Why This Matters
A 15% thicker monolayer provides a measurably higher dielectric barrier and improved insulation, which is critical for reducing leakage currents in molecular electronics and gate dielectrics.
- [1] Fontaine, P., Goguenheim, D., Deresmes, D., Vuillaume, D., Garet, M., & Rondelez, F. (1993). Electrical Properties of Alkyl-Trichlorosilane Monolayers Grafted on Silicon Substrate. MRS Online Proceedings Library, 318, 231–236. https://doi.org/10.1557/PROC-318-231 View Source
- [2] Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 16(18), 7268–7274. https://doi.org/10.1021/la000471z View Source
- [3] Vuillaume, D., Boulas, C., Collet, J., Davidovits, J. V., & Rondelez, F. (1996). Organic insulating films at nanometer scale. Applied Physics Letters, 69(11), 1646–1648. https://doi.org/10.1063/1.117052 View Source
